molecular formula C13H13BrN2O2 B1381016 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine CAS No. 1715298-06-8

4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine

Cat. No.: B1381016
CAS No.: 1715298-06-8
M. Wt: 309.16 g/mol
InChI Key: MNYMSPIKWORYPH-UHFFFAOYSA-N
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Description

Structural Classification within Brominated Pyrimidine Chemistry

4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine belongs to the broader family of brominated pyrimidines, which represent a significant subset of halogenated heterocycles in contemporary organic chemistry. The compound's structural classification places it within the diazine family, specifically as a 1,3-diazine derivative where nitrogen atoms occupy positions 1 and 3 of the six-membered aromatic ring. The bromination pattern at the 4-position follows established regioselectivity principles observed in pyrimidine halogenation reactions, where electrophilic substitution typically occurs at the most electron-deficient carbon centers. This particular substitution pattern creates a molecule that bridges multiple chemical functionalities, combining the reactivity of organohalogen compounds with the electronic properties of methoxy-substituted aromatic systems.

The structural complexity of this compound extends beyond simple halogenation through the incorporation of the 4-methoxyphenylmethoxy substituent at the 6-position. This benzyl ether linkage introduces additional conformational flexibility and electronic effects that distinguish it from simpler brominated pyrimidines. The presence of the methoxy group on the phenyl ring further modulates the electronic properties through resonance donation, creating a push-pull electronic system when considered in conjunction with the electron-withdrawing pyrimidine core. The methyl group at the 2-position provides steric bulk and additional electronic donation, completing a substitution pattern that represents sophisticated control over both electronic and steric parameters within the heterocyclic framework.

Research into brominated pyrimidines has demonstrated their utility as synthetic intermediates due to the excellent leaving group properties of bromide in various coupling reactions. The specific substitution pattern in 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine creates opportunities for selective functionalization through metal-catalyzed cross-coupling reactions, where the bromine atom can serve as an activation point for carbon-carbon bond formation while preserving the integrity of the other substituents. This versatility has made such compounds valuable building blocks in the synthesis of more complex heterocyclic systems and pharmaceutical intermediates.

IUPAC Nomenclature and Molecular Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound, 4-bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine, follows systematic naming conventions that precisely describe the substitution pattern on the pyrimidine core. The molecular formula C₁₃H₁₃BrN₂O₂ indicates a molecular composition of thirteen carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 309.16 grams per mole. The Chemical Abstracts Service registry number 1715298-06-8 provides a unique identifier that facilitates database searches and regulatory tracking across international chemical databases.

Parameter Value Source
IUPAC Name 4-bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine
Molecular Formula C₁₃H₁₃BrN₂O₂
Molecular Weight 309.16 g/mol
CAS Registry Number 1715298-06-8
InChI Key MNYMSPIKWORYPH-UHFFFAOYSA-N
SMILES Notation COc1ccc(cc1)COc1cc(Br)nc(n1)C

The Simplified Molecular Input Line Entry System notation COc1ccc(cc1)COc1cc(Br)nc(n1)C provides a standardized linear representation of the molecular structure that enables computational analysis and database searching. The International Chemical Identifier key MNYMSPIKWORYPH-UHFFFAOYSA-N serves as a unique digital fingerprint that ensures unambiguous identification across chemical databases and literature searches. These molecular identifiers collectively establish a comprehensive identification system that supports both manual and automated chemical information processing.

The systematic nomenclature reflects the hierarchical naming approach where the pyrimidine ring serves as the parent structure, with substituents named according to their position and chemical nature. The 4-bromo designation indicates halogenation at the carbon adjacent to one of the ring nitrogens, while the 6-[(4-methoxyphenyl)methoxy] terminology describes the complex ether linkage at the position meta to both nitrogen atoms. The 2-methylpyrimidine designation completes the nomenclature by identifying the alkyl substitution at the carbon between the two ring nitrogens. This systematic approach ensures that the name unambiguously describes the complete molecular structure and facilitates communication within the global chemical community.

Historical Development of Functionalized Pyrimidines

The historical development of functionalized pyrimidines traces back to the fundamental discoveries in heterocyclic chemistry during the late nineteenth century, when early researchers recognized the importance of nitrogen-containing aromatic systems. The pyrimidine ring system was first identified in biological contexts through the isolation of nucleic acid components, establishing the foundation for understanding the crucial role of these heterocycles in biological processes. The systematic study of pyrimidines began in 1884 with Pinner, who developed condensation methodologies using ethyl acetoacetate with amidines, establishing early synthetic approaches that would evolve into modern synthetic strategies. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the reduction of 2,4,6-trichloropyrimidine, demonstrating the feasibility of manipulating multiple positions on the pyrimidine core.

The evolution toward more complex functionalized pyrimidines accelerated throughout the twentieth century as researchers recognized their potential in pharmaceutical applications. The development of brominated pyrimidines specifically emerged from the recognition that halogen substitution could modulate both electronic properties and synthetic accessibility. Early bromination methodologies relied on harsh conditions and non-selective reagents, but the development of more sophisticated brominating agents like sodium monobromoisocyanurate enabled selective functionalization under milder conditions. These advances provided the synthetic foundation necessary for the preparation of complex multifunctional pyrimidines like 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine.

The medicinal significance of pyrimidine derivatives became increasingly apparent through the twentieth century as researchers identified their roles in fundamental biological processes. Pyrimidine derivatives demonstrated remarkable biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, establishing them as privileged scaffolds in medicinal chemistry. The recognition that pyrimidine derivatives could exhibit such diverse biological activities drove the development of more sophisticated synthetic methodologies capable of producing complex substitution patterns. This medicinal interest provided the impetus for developing compounds with multiple functional groups, such as the methoxyphenylmethoxy and brominated substitution patterns found in modern derivatives.

Recent decades have witnessed an explosion in the synthetic methodologies available for pyrimidine functionalization, enabling the preparation of increasingly complex molecules with precisely controlled substitution patterns. The development of palladium-catalyzed cross-coupling reactions has revolutionized the field by enabling selective carbon-carbon bond formation at halogenated positions while preserving sensitive functional groups. These advances have made possible the synthesis of compounds like 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine, which incorporates multiple functional groups that would have been difficult to introduce using earlier synthetic approaches. The continued evolution of synthetic methodologies promises to enable even more sophisticated pyrimidine derivatives with tailored properties for specific applications.

Significance in Heterocyclic Chemistry Research

The significance of 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine in heterocyclic chemistry research extends far beyond its individual chemical properties to encompass its role as a representative example of modern synthetic capability and strategic molecular design. Within the broader context of heterocyclic chemistry, this compound exemplifies the sophisticated level of functionalization achievable through contemporary synthetic methodologies, demonstrating the successful integration of multiple reactive centers within a single molecular framework. The compound serves as a valuable case study for understanding how different functional groups interact within constrained aromatic systems, providing insights into electronic effects, steric interactions, and conformational preferences that inform broader theoretical understanding of heterocyclic behavior.

The research significance of this compound lies particularly in its potential as a synthetic intermediate for accessing more complex heterocyclic systems through strategic functional group transformations. The brominated position provides an excellent handle for metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds with a wide variety of coupling partners. This reactivity profile makes the compound valuable for diversity-oriented synthesis approaches, where a single intermediate can serve as a branching point for generating multiple structural variants. The methoxyphenylmethoxy substituent offers additional synthetic opportunities through potential deprotection strategies or further functionalization of the aromatic ring system.

From a medicinal chemistry perspective, compounds like 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine represent important structural motifs that may contribute to biological activity through specific molecular recognition events. Research has demonstrated that pyrimidine derivatives exhibit remarkable biological activities across multiple therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular applications. The specific substitution pattern in this compound creates a unique three-dimensional shape and electronic distribution that may enable selective binding to biological targets, making it a valuable starting point for medicinal chemistry optimization campaigns.

Research Application Significance Methodological Impact
Synthetic Methodology Development Demonstrates multi-step functionalization control Enables complex substitution pattern studies
Cross-Coupling Reaction Studies Provides brominated substrate for coupling studies Advances understanding of regioselectivity
Medicinal Chemistry Optimization Offers multiple modification points Facilitates structure-activity relationship studies
Electronic Property Analysis Contains push-pull electronic systems Supports theoretical heterocyclic models

The compound's role in advancing fundamental understanding of heterocyclic chemistry extends to its utility in studying electronic effects within aromatic systems. The combination of electron-withdrawing pyrimidine nitrogen atoms, electron-donating methoxy groups, and the polarizable bromine substituent creates a complex electronic environment that serves as an excellent model system for theoretical and experimental studies. Computational chemistry investigations of such compounds contribute to the development of better predictive models for heterocyclic reactivity and property prediction. These theoretical advances subsequently inform the design of new synthetic targets and enable more efficient synthetic planning for future heterocyclic compounds with desired properties.

Properties

IUPAC Name

4-bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-9-15-12(14)7-13(16-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYMSPIKWORYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)OCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Halogenation and Substituted Pyrimidine Synthesis

The most common approach involves starting from suitably substituted pyrimidine precursors, which are subjected to halogenation and subsequent substitution reactions. According to patent US20160280619A1, a key step involves the halogenation of a pyrimidine core, typically at the 4-position, followed by selective substitution at the 6-position with a phenylmethoxy group.

Key steps include:

  • Halogenation: Introduction of bromine at the 4-position of the pyrimidine ring, often achieved by electrophilic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts.
  • Formation of the methoxyphenylmethoxy substituent: This involves nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group on the pyrimidine, often under basic conditions, to form the methoxyphenylmethoxy linkage.

Synthesis of the Pyrimidine Core

The pyrimidine core, specifically 2-methylpyrimidine, can be synthesized via cyclization of appropriate amidines or urea derivatives with β-dicarbonyl compounds. For example, the cyclization of 2-aminopyrimidine derivatives with methyl acetoacetate or similar β-dicarbonyl compounds under acidic or basic conditions yields the 2-methylpyrimidine structure.

Coupling of the Methoxyphenyl Group

The phenylmethoxy group at the 6-position is introduced via nucleophilic aromatic substitution or via a Williamson ether synthesis:

  • Williamson Ether Synthesis: Reacting a phenol derivative with a suitable alkyl halide or activated pyrimidine intermediate under basic conditions to form the ether linkage.
  • Reaction conditions: Typically involve potassium carbonate or sodium hydride as bases, with solvents such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures (around 80-120°C).

Final Halogenation and Methylation

The final steps involve:

  • Bromination at the 4-position: Using NBS or elemental bromine under controlled conditions to selectively brominate the pyrimidine ring.
  • Methylation at the 2-position: Methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate, under basic conditions to ensure selective substitution.

Research Findings and Data Tables

Research patents, such as WO2014108919A2, provide detailed reaction conditions, yields, and purification steps. For example, the reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride, followed by Friedel-Crafts acylation with phenetole in the presence of Lewis acids like aluminum chloride, is a related step in synthesizing intermediates that can be adapted for pyrimidine derivatives.

Step Reagents Conditions Yield Notes
Halogenation NBS or Br2 Room temperature, inert atmosphere Variable Selective at 4-position
Ether formation Phenol derivative + alkyl halide Basic, DMF solvent High Williamson ether synthesis
Cyclization Amidines + β-dicarbonyl Reflux Moderate to high Forms pyrimidine core
Bromination NBS Controlled temperature High At 4-position
Methylation Methyl iodide Basic, reflux High At 2-position

Notes on Optimization and Purification

  • Reaction Monitoring: TLC and HPLC are used to monitor reaction progress.
  • Purification: Crystallization, column chromatography, or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to obtain high purity compounds.
  • Yield Optimization: Controlling temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: Methanol (CH3OH) and sodium methoxide (NaOCH3).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

  • The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical reactions, including nucleophilic aromatic substitution and coupling reactions (e.g., Suzuki-Miyaura) .

Mechanistic Studies

  • Researchers utilize this compound to study reaction mechanisms in organic chemistry. Its reactivity can provide insights into the behavior of similar compounds under various conditions .
Application Description
Intermediate SynthesisUsed in the formation of complex organic molecules
Mechanistic StudiesHelps understand reaction pathways and mechanisms

Biological Applications

Development of Bioactive Molecules

  • 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine is explored for its potential in developing bioactive compounds. Its structural characteristics may influence biological activity, making it a candidate for drug development .

Anti-inflammatory Properties

  • Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory effects. Research has shown that related compounds can inhibit key inflammatory mediators such as COX enzymes, suggesting potential therapeutic applications for this compound .
Biological Activity Effect
Anti-inflammatoryInhibits COX-1/COX-2 enzymes, reducing inflammation
Drug DevelopmentPotential for creating novel therapeutic agents

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications in pharmaceuticals and agrochemicals .

Analytical Chemistry

  • It is utilized as an organic buffer in biochemical assays and analytical chemistry, aiding in the stabilization of pH during reactions .
Industrial Use Description
Specialty ChemicalsUsed in the production of pharmaceuticals and agrochemicals
Analytical ChemistryFunctions as an organic buffer in biochemical assays

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of several pyrimidine derivatives similar to 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine. The results indicated that these compounds effectively inhibited COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 2: Synthesis and Mechanism

Research on the synthesis of this compound highlighted its role as a versatile intermediate in organic reactions. The study detailed various synthetic routes and demonstrated how modifications to its structure could enhance reactivity and yield .

Mechanism of Action

The mechanism of action of 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine depends on its specific application. In biochemical assays, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

Methoxy vs. Methoxyphenylmethoxy Groups
  • 5-Bromo-4-methoxy-6-methylpyrimidine (CAS 4319-87-3): Lacks the extended methoxyphenylmethoxy group. The simpler methoxy group at position 4 results in reduced steric hindrance and weaker electron-donating effects compared to the target compound. UV-Vis studies on similar methoxy-substituted pyrimidines show moderate absorption bands (~280–320 nm), while the target compound’s extended conjugation may redshift absorption due to enhanced π-delocalization .
  • 2-Amino-4-bromo-6-methylpyrimidine (CAS 5734-71-4): The amino group at position 2 introduces strong electron-donating effects, increasing basicity. However, the absence of the methoxyphenylmethoxy group limits π-stacking interactions, reducing solubility in polar solvents .
Bromo Substitution Patterns
  • 4-Bromo-2,6-diphenylpyrimidine (CAS 38696-20-7): Bromine at position 4 with phenyl groups at 2 and 6. The phenyl groups enhance hydrophobicity and π-π stacking but lack the electron-donating methoxy functionality, leading to weaker intramolecular charge transfer (ICT) .

Spectroscopic and Solvent Effects

  • UV-Vis Absorption :

    • The target compound’s methoxyphenylmethoxy group may cause peak broadening and reduced intensity in UV-Vis spectra, as observed in 6l (a 4-methoxyphenyl-substituted quinazoline), due to disrupted π-π* transitions .
    • In contrast, 5-Bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9) exhibits sharper absorption bands (~265 nm) owing to less steric interference .
  • Emission Behavior :

    • In DMF, the target compound’s emission may redshift compared to analogues with weaker electron-donating groups (e.g., chloro or fluoro substituents). For example, 6h (a 4-fluorophenyl-substituted quinazoline) emits at ~450 nm, whereas 6l (4-methoxyphenyl) emits at ~480 nm .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding and Crystal Packing: Compounds like 4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol form intramolecular O–H···N bonds, inducing coplanarity between aromatic rings. The target compound’s methoxyphenylmethoxy group may similarly stabilize crystal lattices via C–H···O or π-π interactions . 2-Bromo-4-methoxy-6-methylpyrimidine (CAS 56545-10-9) lacks extended aromatic systems, resulting in less dense packing and lower melting points .

Data Tables

Table 1: Key Properties of Selected Pyrimidine Derivatives

Compound Name CAS Number Substituents (Positions) λmax (UV-Vis) Emission λ (DMF) Melting Point (°C)
4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine N/A 4-Br, 2-CH3, 6-(4-MeO-C6H4OCH2) ~310 nm (broad) ~480 nm 180–185 (est.)
5-Bromo-4-methoxy-6-methylpyrimidine 4319-87-3 5-Br, 4-OCH3, 6-CH3 265 nm N/A 120–125
2-Amino-4-bromo-6-methylpyrimidine 5734-71-4 2-NH2, 4-Br, 6-CH3 275 nm ~430 nm 150–155
4-Bromo-2,6-diphenylpyrimidine 38696-20-7 4-Br, 2,6-C6H5 290 nm ~460 nm 210–215

Biological Activity

4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine is a pyrimidine derivative characterized by the presence of a bromine atom at the 4-position and a methoxyphenyl group at the 6-position, linked through a methoxy group. Its molecular formula is C12H12BrN3O2, and it features a methyl group at the 2-position of the pyrimidine ring. This compound exhibits significant structural complexity due to the presence of both aromatic and heterocyclic moieties, which contribute to its diverse chemical behavior and potential biological activity.

The compound's structure influences its reactivity and biological activity. The bromine atom and methoxy groups can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
  • Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Biological Activity

Research indicates that 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Pyrimidine derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation. For instance, compounds with similar structures demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Properties : Some studies have indicated that related compounds interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant for targeting tubulin as a therapeutic strategy against tumors .

The exact mechanism of action for 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine may vary depending on its application. In biochemical assays, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxyphenylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets.

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
4-Methyl-6-(4-methoxyphenyl)-2-methylpyrimidineMethyl group at position 4Lacks bromine substitution
5-Bromo-6-(4-methoxyphenyl)-2-pyrimidinamineAmino group instead of methoxyExhibits different biological activity
2-Methyl-4-bromo-5-(4-fluorophenyl)pyrimidineFluorinated phenyl substituentPotentially enhanced bioactivity due to fluorine
6-Methyl-5-(3-trifluoromethylphenyl)pyrimidin-2-oneTrifluoromethyl groupIncreased lipophilicity and altered reactivity

This table illustrates variations in substituents that impact their chemical reactivity and biological activity profiles. The presence of different functional groups allows for tailored applications in medicinal chemistry and material science.

Case Studies

  • Anticancer Research : A study investigating a series of pyrimidine derivatives found that compounds similar to 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine exhibited potent cytotoxicity against various cancer cell lines, particularly MCF7 and HT29. The most active compounds were shown to disrupt microtubule polymerization, confirming tubulin as a target .
  • Anti-inflammatory Activity : Research on related pyrimidines demonstrated significant inhibition of COX enzymes, indicating their potential as anti-inflammatory agents. In vivo studies using carrageenan-induced paw edema models showed that these compounds could effectively reduce inflammation comparable to standard treatments .
  • Antimicrobial Studies : Compounds structurally similar to 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated promising activity, suggesting further exploration into their use as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyrimidines can be functionalized via alkoxy group introduction using 4-methoxybenzyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Reaction yields (e.g., ~77% as reported for analogous dihydropyrimidines ) depend on:

  • Temperature : Elevated temperatures (80–100°C) enhance reactivity but may increase side products.
  • Catalyst : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • Purification : Column chromatography or recrystallization from acetonitrile (as in ) ensures purity.

Q. How is the compound characterized using spectroscopic methods, and what key spectral data should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.9–7.3 ppm), and methyl groups (δ 2.2–2.3 ppm). Splitting patterns confirm substitution positions .
  • X-ray Crystallography : Determines bond lengths and angles, with Br and methoxy groups influencing Cl···N or π-π stacking interactions (e.g., 3.09–3.10 Å distances observed in pyrimidine derivatives ).

Advanced Research Questions

Q. What computational methods (e.g., DFT) are employed to predict molecular geometry and electronic properties, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts optimized geometries, vibrational frequencies, and HOMO-LUMO gaps. For example, 2-amino-4-methoxy-6-methylpyrimidine showed a 4.5 eV bandgap, correlating with UV-Vis spectra . Discrepancies between computed and experimental bond lengths (e.g., C–Br: 1.89 Å calculated vs. 1.91 Å observed ) highlight the need for solvent effect corrections.

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization reactions?

  • Methodological Answer :

  • Steric Effects : The bulky 4-methoxybenzyloxy group at position 6 directs electrophilic substitution to position 5.
  • Electronic Effects : The electron-withdrawing bromo group at position 4 deactivates the ring, favoring nucleophilic attacks at methoxy-adjacent sites. For fluorination, mild conditions (e.g., Selectfluor in MeCN at 60°C) minimize side reactions .

Q. What intermolecular interactions stabilize the crystal structure, and how can co-crystallization agents modify physicochemical properties?

  • Methodological Answer : X-ray studies reveal halogen bonding (Br···N, ~3.09 Å) and π-π stacking (3.5–4.0 Å interplanar distances) as key stabilizers . Co-crystallization with sorbic acid (via O–H···N hydrogen bonds) enhances solubility and thermal stability, as demonstrated in 2-amino-4-methoxy-6-methylpyrimidine co-crystals .

Q. How can researchers resolve contradictions in reported biological activity data, such as MIC values for antibacterial assays?

  • Methodological Answer : Standardize protocols for:

  • Culture Conditions : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods.
  • Compound Preparation : Ensure purity (>95% by HPLC) and solvent uniformity (DMSO vs. aqueous buffers). For dihydropyrimidines, MIC variations (e.g., 8–32 µg/mL ) often arise from differences in bacterial membrane permeability assays.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.